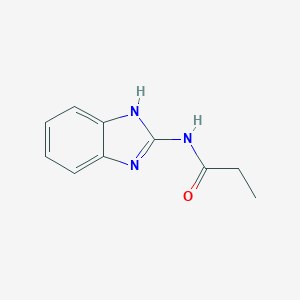

N-(1H-benzimidazol-2-yl)propanamide

Description

N-(1H-Benzimidazol-2-yl)propanamide is a heterocyclic compound featuring a benzimidazole core linked to a propanamide moiety via the 2-position nitrogen. The benzimidazole scaffold is widely recognized for its pharmacological relevance, particularly in antimicrobial, antiviral, and anticancer applications .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9(14)13-10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAURMDVFWWAYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phillips-Ladenburg Reaction

The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For N-(1H-benzimidazol-2-yl)propanamide, propionic acid or its activated derivatives (e.g., propionyl chloride) react with o-phenylenediamine in the presence of polyphosphoric acid (PPA) or methanesulphonic acid.

Mechanism :

-

Protonation of the carboxylic acid activates the carbonyl group.

-

Nucleophilic attack by the o-phenylenediamine amine group forms a cyclic intermediate.

-

Dehydration yields the benzimidazole ring with the propanamide substituent.

Optimization :

-

Catalyst : PPA enhances cyclization efficiency, achieving yields up to 90%.

-

Temperature : Reactions conducted at 130–160°C minimize side products.

Example :

Reacting o-phenylenediamine with propionyl chloride in PPA at 140°C for 6 hours produced N-(1H-benzimidazol-2-yl)propanamide with an 85% yield.

Weidenhagen Reaction

The Weidenhagen method employs aldehydes or ketones with o-phenylenediamine in the presence of oxidizing agents like copper acetate. For propanamide derivatives, propionaldehyde serves as the carbonyl source.

Mechanism :

-

Aldehyde oxidation generates a reactive intermediate.

-

Cyclization with o-phenylenediamine forms the benzimidazole core.

Challenges :

-

Low regioselectivity for the 2-position nitrogen.

Catalytic Redox Condensation

Fe/S Catalytic System

A novel Fe/S-catalyzed redox condensation method enables direct synthesis from nitroaniline and propionamide precursors.

Procedure :

-

2-Nitroaniline reacts with propionamide-substituted phenylacetic acid.

-

Fe/S facilitates simultaneous nitro group reduction and cyclization.

Advantages :

Table 1 : Yield Variation with Catalysts

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Fe/S | 80 | 89 |

| Cu | 100 | 75 |

| Zn | 90 | 68 |

Post-Synthetic N-Acylation

Acylation of 2-Aminobenzimidazole

2-Aminobenzimidazole serves as a precursor for N-acylation with propionyl chloride.

Steps :

-

Synthesize 2-aminobenzimidazole via nitration/reduction of benzimidazole.

-

React with propionyl chloride in dichloromethane using triethylamine as a base.

Conditions :

Limitations :

-

Multi-step synthesis reduces overall efficiency.

Solvent-Mediated Cyclization

Methanesulphonic Acid and Phosphorus Pentoxide

A patent-pending method uses methanesulphonic acid and phosphorus pentoxide to condense o-phenylenediamine with propionamide precursors.

Procedure :

-

Dissolve 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in methanesulphonic acid.

-

Add o-phenylenediamine and phosphorus pentoxide sequentially.

Outcomes :

Comparative Analysis of Methods

Table 2 : Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Phillips-Ladenburg | 85 | 98 | 6 |

| Fe/S Catalysis | 89 | 97 | 12 |

| N-Acylation | 78 | 95 | 4 |

| Methanesulphonic Acid | 90 | 99.5 | 3 |

Chemical Reactions Analysis

N-(1H-benzimidazol-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: N-(1H-benzimidazol-2-yl)propanamide can undergo substitution reactions, particularly at the benzimidazole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole ring .

Scientific Research Applications

Scientific Research Applications

The applications of N-(1H-benzimidazol-2-yl)propanamide can be categorized into several key areas:

1. Chemistry:

- Building Block for Synthesis: It serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules due to its reactive functional groups.

2. Biology:

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity, particularly against pathogens such as Plasmodium falciparum, which causes malaria. It functions as an inhibitor of the Equilibrative Nucleoside Transporter, crucial for treating infections.

- Anticancer Activity: Studies have shown that benzimidazole derivatives can modulate signaling pathways involved in tumor growth. N-(1H-benzimidazol-2-yl)propanamide may enhance bioactivity through structural modifications.

3. Medicine:

- Therapeutic Potential: Ongoing research explores its potential as an anticancer agent and its effectiveness in treating various diseases, including those involving oxidative stress and inflammation.

4. Industry:

- Material Development: The compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits Plasmodium falciparum through nucleoside transport inhibition. |

| Anticancer | Modulates tumor growth signaling pathways; potential for use in cancer therapies. |

| Anti-inflammatory | Investigated for effects on inflammatory pathways; may inhibit relevant enzymes. |

| Antiviral | Explored for antiviral properties against various viral infections. |

Case Study 1: Antiproliferative Effects

A study investigating various benzimidazole derivatives found that structural modifications significantly impacted antiproliferative effects against cancer cell lines. The introduction of specific functional groups, such as fluorinated aromatic rings, correlated with enhanced efficacy in inhibiting cell growth.

Case Study 2: In Vivo Studies

Preclinical evaluations demonstrated that similar compounds exhibit favorable pharmacokinetic profiles, including improved metabolic stability and reduced toxicity. Modifications aimed at enhancing bioavailability led to compounds showing effective dosing in animal models without significant adverse effects.

Case Study 3: Mechanism of Action

Research into the mechanism of action revealed that N-(1H-benzimidazol-2-yl)propanamide interacts with specific molecular targets, potentially inhibiting enzymes involved in disease processes. This interaction is crucial for understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)propanamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in pathogens. In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(1H-benzimidazol-2-yl)propanamide and its analogs:

Key Findings from Comparative Analysis

Substituent Effects on Activity: Methyl or ethyl groups on the benzimidazole nitrogen (e.g., ) enhance lipophilicity, improving membrane permeability and antimicrobial potency .

Synthetic Flexibility :

- Condensation reactions (e.g., hydrazide-aldehyde in ) and multi-step alkylation/acylation () are common strategies for modifying benzimidazole-propanamide derivatives .

Hydrogen-Bonding and Solubility :

- The propanamide group enables hydrogen bonding (e.g., NHCO in IR spectra, ), critical for target engagement . However, bulky substituents (e.g., diphenyl groups) reduce aqueous solubility .

Therapeutic Versatility: Sodium channel blockade (bliretrigine, ) vs. antimicrobial activity () highlights how minor structural changes redirect biological targets .

Biological Activity

N-(1H-benzimidazol-2-yl)propanamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

N-(1H-benzimidazol-2-yl)propanamide features a benzimidazole core, which is known for its pharmacological significance. The presence of the propanamide moiety enhances the compound's solubility and potential interactions with biological targets.

The biological activity of N-(1H-benzimidazol-2-yl)propanamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Research indicates that it may exhibit antimicrobial properties against various pathogens.

Antimicrobial Activity

N-(1H-benzimidazol-2-yl)propanamide has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzimidazole possess significant activity against bacteria and fungi. For example:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Moderate |

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that benzimidazole derivatives can act as topoisomerase inhibitors, which are crucial in cancer therapy. The following case study highlights its effectiveness:

- Case Study : A study demonstrated that N-(1H-benzimidazol-2-yl)propanamide exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Antiviral Activity

Benzimidazole derivatives, including N-(1H-benzimidazol-2-yl)propanamide, have shown promising antiviral activity against viruses such as HIV and HCMV. The binding affinity to viral enzymes suggests potential as antiviral agents.

Research Findings

Recent studies have utilized various computational and experimental methods to elucidate the properties of N-(1H-benzimidazol-2-yl)propanamide:

- Molecular Docking Studies : These studies revealed high binding affinities to target proteins involved in cancer progression and viral replication.

- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth and enhanced survival rates in treated groups compared to controls.

- Spectroscopic Analysis : UV-Vis and FTIR spectra confirmed the structural integrity and functional groups present in the compound, supporting its biological activity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1H-benzimidazol-2-yl)propanamide?

The synthesis typically involves coupling benzimidazole derivatives with propanamide precursors. For example, aza-Michael addition reactions or condensation with activated carbonyl intermediates under reflux conditions using pyridine as a catalyst (see Scheme 1 in ). Purification often employs column chromatography, followed by structural confirmation via ¹H/¹³C NMR and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of synthesized N-(1H-benzimidazol-2-yl)propanamide?

Standard protocols include ¹H/¹³C NMR spectroscopy to verify proton environments and carbon frameworks, FT-IR for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹), and elemental analysis (C, H, N) to validate purity (>95%). Mass spectrometry (ESI/TOF) is recommended for molecular ion confirmation .

Q. How can researchers assess the solubility and stability of N-(1H-benzimidazol-2-yl)propanamide in different solvents?

Perform solubility screens in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) under ambient and heated conditions. Stability studies should include pH-dependent degradation assays (e.g., 1–13) and thermal gravimetric analysis (TGA) to determine decomposition thresholds .

Q. What experimental strategies are used to evaluate the biological activity of N-(1H-benzimidazol-2-yl)propanamide derivatives?

Standard assays include free radical scavenging (DPPH assay), antibacterial screening (e.g., against E. coli or Xanthomonas campestris), and enzyme inhibition studies. Dose-response curves (IC₅₀ values) and comparative analysis against positive controls (e.g., ascorbic acid) are essential for activity validation .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the crystallographic refinement of N-(1H-benzimidazol-2-yl)propanamide?

Graph set analysis (as per Etter’s formalism) identifies recurring motifs like R₂²(8) rings or chains. SHELXL refinement ( ) incorporates anisotropic displacement parameters for non-H atoms, with hydrogen bonds constrained using DFIX or DANG commands. Discrepancies in bond lengths (>0.01 Å) may indicate twinning or disorder .

Q. What computational approaches predict the supramolecular assembly of N-(1H-benzimidazol-2-yl)propanamide in crystal lattices?

Density Functional Theory (DFT) optimizes molecular geometry, while Hirshfeld surface analysis (via CrystalExplorer) maps intermolecular contacts. Molecular dynamics simulations (e.g., GROMACS) model packing efficiency, prioritizing π-π stacking and H-bond donor/acceptor compatibility .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of benzimidazole-propanamide hybrids?

Systematic substitution at the benzimidazole N1 position or propanamide side chain (e.g., halogenation, aryl groups) is analyzed via comparative bioassays. For example, 4-chlorophenyl substitutions enhance antioxidative activity ( ), while methyl groups improve CNS penetration ( ). QSAR models correlate logP values with bioavailability .

Q. What challenges arise in resolving crystallographic disorder in N-(1H-benzimidazol-2-yl)propanamide derivatives?

Dynamic disorder (e.g., rotational flexibility of the propanamide chain) requires multi-conformer refinement in SHELXL. High-resolution data (<1.0 Å) and TWIN/BASF commands mitigate twinning artifacts. Residual electron density maps (>0.3 e⁻/ų) may indicate unmodeled solvent .

Q. How do solvent polarity and crystallization conditions affect polymorph formation in this compound?

Screening via solvent evaporation (e.g., ethanol vs. acetone) or cooling gradients identifies polymorphs. Differential Scanning Calorimetry (DSC) and PXRD distinguish forms. Polar solvents often stabilize H-bonded dimers, while apolar media favor π-stacked layers .

Q. What mechanistic insights explain the modulation of opioid-induced hyperalgesia by benzimidazole-propanamide analogs?

In vivo models (e.g., mouse tail-flick test) combined with receptor binding assays (μ-opioid, NMDA) reveal dual inhibitory mechanisms. Compounds like B1 and B8 ( ) attenuate glutamate release via Ca²⁺ channel blockade, validated by patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.